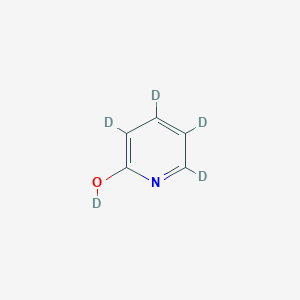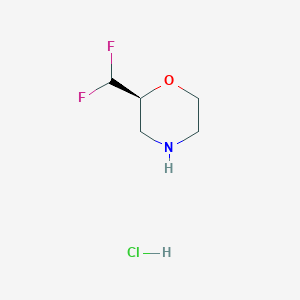
Ethyl 2,3-difluoro-6-(methylthio)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3-difluoro-6-(methylthio)benzoate is an organic compound with the molecular formula C10H10F2O2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-6-(methylthio)benzoate typically involves the esterification of 2,3-difluoro-6-(methylthio)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl 2,3-difluoro-6-(methylthio)benzoate undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted benzoates
科学的研究の応用
Ethyl 2,3-difluoro-6-(methylthio)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 2,3-difluoro-6-(methylthio)benzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methylthio group may also contribute to the compound’s bioactivity by forming covalent bonds with target proteins, thereby modulating their function.
類似化合物との比較
Ethyl 2,3-difluoro-6-(methylthio)benzoate can be compared with other similar compounds such as:
- Ethyl 2,3-difluoro-4-(methylthio)benzoate
- Mthis compound
- This compound
These compounds share similar structural features but differ in the position of the substituents or the nature of the ester group. The unique combination of fluorine and methylthio groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H10F2O2S |
|---|---|
分子量 |
232.25 g/mol |
IUPAC名 |
ethyl 2,3-difluoro-6-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H10F2O2S/c1-3-14-10(13)8-7(15-2)5-4-6(11)9(8)12/h4-5H,3H2,1-2H3 |
InChIキー |
RVFQUBJQMKOZMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)





![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)


![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
